4-Pyrimidinol, 5-(4-chlorophenyl)-
Description
Overview of Pyrimidine (B1678525) Heterocycles in Medicinal and Materials Chemistry
Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block in the realm of medicinal and materials chemistry. nih.govnumberanalytics.com Its derivatives are integral components of DNA and RNA, playing a crucial role in biological systems. slideshare.netmdpi.com This inherent biocompatibility makes pyrimidine scaffolds attractive for drug discovery. nih.govwjahr.com
In medicinal chemistry, pyrimidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govwjahr.commdpi.com The versatility of the pyrimidine ring allows for various substitutions, enabling chemists to fine-tune the biological activity of the resulting molecules. wjahr.commdpi.com Several FDA-approved drugs incorporate the pyrimidine motif, highlighting its therapeutic importance. nih.gov
Beyond medicine, pyrimidine-based compounds are also being explored in materials science. Their unique electronic properties and ability to form structured assemblies make them candidates for use in organic electronics and other advanced materials. numberanalytics.com
Significance of 4-Pyrimidinol and Chlorophenyl Substitutions in Chemical Scaffolds
The specific substitutions on the pyrimidine ring are critical in defining the properties of a compound. The 4-pyrimidinol group, with its hydroxyl (-OH) substituent, introduces polarity and the capacity for hydrogen bonding. This can significantly influence a molecule's solubility and its interactions with biological targets.
The presence of a chlorophenyl group, in this case, a 4-chlorophenyl moiety, also imparts distinct characteristics. The chlorine atom is an electron-withdrawing group that can affect the electronic distribution of the entire molecule. vulcanchem.com This, in turn, can modulate the compound's reactivity and its binding affinity to enzymes or receptors. nih.gov The phenyl ring itself provides a scaffold for various intermolecular interactions, including π-π stacking. vulcanchem.com The inclusion of chlorine in pharmaceutical compounds is a well-established strategy to enhance their biological activity and is found in numerous FDA-approved drugs. nih.gov
Historical Context and Current Research Landscape of 4-Pyrimidinol, 5-(4-chlorophenyl)- and Related Analogues
While a detailed historical timeline for the specific synthesis of 4-Pyrimidinol, 5-(4-chlorophenyl)- is not extensively documented in readily available literature, the synthesis of related pyrimidine derivatives has been a subject of interest for many years. The Biginelli reaction, discovered over a century ago, is a well-known method for producing dihydropyrimidines, which can serve as precursors to more complex pyrimidine structures. nih.gov
Current research on analogues of 4-Pyrimidinol, 5-(4-chlorophenyl)- is active and diverse. For instance, studies on thiazolo[3,2-α]pyrimidine analogues containing a 4-chlorophenyl group have explored their potential as antimicrobial agents. biointerfaceresearch.com Similarly, research into 2-(dihydropyrazol-1-yl)-4-(4-chlorophenyl)pyrimidine derivatives has investigated their antiproliferative activity against various cancer cell lines. nih.gov The synthesis of furan (B31954) derivatives bearing a 5-(4-chlorophenyl) substituent has also been a focus, with investigations into their potential as tubulin polymerization inhibitors. nih.gov
The ongoing exploration of these and other related analogues underscores the continued interest in the pyrimidine scaffold and the strategic use of chlorophenyl substitutions to develop new compounds with potential therapeutic applications.
Detailed Research Findings
The following interactive table summarizes key research findings on compounds related to 4-Pyrimidinol, 5-(4-chlorophenyl)-, highlighting the diverse biological activities being investigated.
Structure
2D Structure
3D Structure
Properties
CAS No. |
33258-75-2 |
|---|---|
Molecular Formula |
C10H7ClN2O |
Molecular Weight |
206.63 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)9-5-12-6-13-10(9)14/h1-6H,(H,12,13,14) |
InChI Key |
MRYBHXBVGYPVCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CNC2=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Chemical Modifications for 4 Pyrimidinol, 5 4 Chlorophenyl
De Novo Synthesis Pathways for 4-Pyrimidinol, 5-(4-chlorophenyl)-
The de novo synthesis of the 4-pyrimidinol, 5-(4-chlorophenyl)- scaffold can be achieved through both conventional and contemporary synthetic strategies.
Conventional Multistep Synthesis Approaches
The classical and most widely adopted method for pyrimidine (B1678525) ring synthesis involves the condensation of a compound containing an N-C-N fragment (like amidines, urea, or guanidine) with a 1,3-bifunctional three-carbon unit. In the context of 4-pyrimidinol, 5-(4-chlorophenyl)-, a common multistep approach would involve the reaction of a β-ketoester bearing the 4-chlorophenyl group with an appropriate amidine.
A plausible multistep synthesis could commence with the preparation of ethyl 2-(4-chlorophenyl)-3-oxobutanoate. This intermediate can be synthesized through various established organic reactions. Subsequently, this β-ketoester is reacted with formamide, which serves as the source of the remaining two nitrogen atoms and one carbon atom of the pyrimidine ring. This condensation reaction, typically carried out under heating, leads to the formation of the 4-pyrimidinol ring with the desired 5-(4-chlorophenyl) substituent. A simple, high-yielding synthesis of pyrimidines from ketones in the presence of hexamethyldisilazane (HMDS) and formamide has been described, which can be adapted for this synthesis.
One-Pot and Multicomponent Reactions for Pyrimidinol Core Formation
To enhance synthetic efficiency, one-pot and multicomponent reactions (MCRs) have emerged as powerful tools for the construction of complex molecules like 4-pyrimidinol, 5-(4-chlorophenyl)- from simple precursors in a single operation. These reactions are highly atom-economical and reduce the need for purification of intermediates.
The Biginelli reaction, a well-established MCR, traditionally yields 3,4-dihydropyrimidin-2(1H)-ones. However, modifications of this reaction can be envisioned to produce 4-pyrimidinols. A one-pot condensation of an aromatic aldehyde (4-chlorobenzaldehyde), a β-ketoester (such as ethyl acetoacetate), and an amidine (like formamidine) in the presence of a suitable catalyst could potentially lead to the formation of the 5-aryl-4-pyrimidinol core. While the classic Biginelli reaction uses urea or thiourea, the use of amidines can lead to different substitution patterns on the pyrimidine ring. The reaction mechanism typically involves an initial aldol condensation between the aldehyde and the β-ketoester, followed by the addition of the amidine and subsequent cyclization and dehydration to form the aromatic pyrimidine ring.
Advanced Reaction Mechanisms in Pyrimidinol Synthesis
The construction and functionalization of the pyrimidine ring in 4-pyrimidinol, 5-(4-chlorophenyl)- involve sophisticated reaction mechanisms that are central to modern organic synthesis.
Nucleophilic Aromatic Substitution (SNAr) in Pyrimidine Ring Construction
While Nucleophilic Aromatic Substitution (SNAr) is more commonly employed for the functionalization of pre-existing pyrimidine rings by displacing leaving groups at the electron-deficient 2-, 4-, and 6-positions, its role in the de novo construction of the pyrimidine ring is less direct but conceptually plausible in certain intramolecular cyclizations. For instance, a precursor molecule could be designed with a nucleophilic nitrogen atom and a suitably activated aromatic or vinylic system containing a good leaving group. An intramolecular SNAr-type reaction could then facilitate the final ring-closing step to form the pyrimidine core. However, for the direct synthesis of 4-pyrimidinol, 5-(4-chlorophenyl)-, this mechanism is not as prevalent as condensation reactions. The pyrimidine ring's inherent π-deficient nature does facilitate SNAr reactions on its halo-derivatives, a feature that is more relevant for subsequent modifications rather than the initial ring formation.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Aryl Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, and the Suzuki-Miyaura reaction is particularly effective for introducing the 5-(4-chlorophenyl) group onto the pyrimidine ring. This reaction typically involves the coupling of a 5-halo-4-pyrimidinol derivative with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base.
The synthesis of the 5-aryl pyrimidine can be achieved by first preparing a 5-bromopyrimidin-4-ol intermediate. This can then undergo a Suzuki-Miyaura coupling with 4-chlorophenylboronic acid. The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and requires a base, like sodium carbonate or potassium phosphate, to facilitate the transmetalation step. This method offers a highly versatile and efficient route to 5-arylpyrimidines with good functional group tolerance.
Optimization Strategies for Synthetic Efficiency and Yield
Optimizing the synthesis of 4-Pyrimidinol, 5-(4-chlorophenyl)- is crucial for its practical application and involves a systematic study of various reaction parameters to maximize the yield and purity of the product while minimizing reaction times and environmental impact. Key areas of optimization include the choice of catalyst, solvent, temperature, and reactant stoichiometry.
For multicomponent reactions, the selection of an appropriate catalyst is critical. Lewis acids, Brønsted acids, and organocatalysts have all been employed to promote the condensation and cyclization steps. The optimization of catalyst loading is also important to ensure high conversion without promoting side reactions.
The choice of solvent can significantly influence the reaction rate and yield. Solvents are selected based on their ability to dissolve the reactants, their boiling point for temperature control, and their environmental impact. In some cases, solvent-free conditions, often in conjunction with microwave irradiation, can lead to remarkably improved reaction efficiency.
Temperature and reaction time are interdependent parameters that need to be carefully controlled. Higher temperatures can accelerate the reaction but may also lead to decomposition of reactants or products. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) allows for the determination of the optimal reaction time.
In Suzuki-Miyaura cross-coupling reactions, the choice of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields. Different palladium sources and phosphine ligands can have a profound impact on the catalytic activity. The base is required to activate the boronic acid, and its strength and solubility can affect the reaction outcome. A thorough screening of these parameters is essential for developing a robust and efficient protocol.
Below is an interactive data table summarizing potential optimization parameters for the synthesis of 5-aryl-4-pyrimidinols.
| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |
| Catalyst | Lewis Acid (e.g., ZnCl₂) | Brønsted Acid (e.g., p-TsOH) | Organocatalyst (e.g., Proline) | No Catalyst |
| Solvent | Ethanol | Acetonitrile | Toluene | Solvent-free |
| Temperature | Room Temperature | 50 °C | 80 °C | Reflux |
| Reaction Time | 1 hour | 6 hours | 12 hours | 24 hours |
Investigation of Reaction Conditions and Solvent Effects
The synthesis of 4-pyrimidinols, including the 5-(4-chlorophenyl)- substituted variant, is typically achieved through the cyclocondensation of a β-keto ester with an amidine. The efficiency of this reaction is highly dependent on the chosen conditions, such as solvent, temperature, and the presence of a catalyst.
Research into the synthesis of analogous pyrimidine derivatives has demonstrated the profound impact of the solvent on reaction outcomes. In a study on a one-pot, three-component reaction to form pyrimidine derivatives, various solvents were investigated, including water, methanol, ethanol, acetonitrile, N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). Among these, ethanol was found to be the most effective, not only in promoting the reaction but also in simplifying the isolation of the final product researchgate.net.
For the synthesis of pyrimidine-5-carbonitrile derivatives using 4-chlorobenzaldehyde as a starting material, a key precursor for the title compound, reaction parameters were systematically optimized. The study concluded that solvent-free conditions at a temperature of 80°C were optimal, highlighting a growing trend towards minimizing solvent use in chemical synthesis nih.gov. This approach not only reduces environmental impact but can also lead to higher yields and easier product purification.
The choice of catalyst also plays a crucial role. While some syntheses can proceed without a catalyst, others benefit from the use of acidic or basic catalysts to accelerate the reaction rate. For instance, the synthesis of pyrimidine-5-carbonitrile derivatives was effectively catalyzed by a modified bone char-based solid acid nih.gov.
Table 1: Effect of Different Solvents on the Synthesis of Pyrimidine Derivatives This table is based on data from the synthesis of a closely related pyrimidine derivative and is illustrative of the solvent effects that could be expected for the synthesis of 4-Pyrimidinol, 5-(4-chlorophenyl)-.
| Solvent | Relative Yield | Remarks |
|---|---|---|
| Water | Moderate | Environmentally friendly option. |
| Methanol | Good | Effective protic solvent. |
| Ethanol | Excellent | Facilitates both reaction and product isolation. researchgate.net |
| Acetonitrile | Moderate | Commonly used polar aprotic solvent. |
| DMF | Good | High boiling point allows for higher reaction temperatures. |
| THF | Moderate | Aprotic solvent with a lower boiling point. |
| DMSO | Good | High boiling polar aprotic solvent. |
| Solvent-Free | Excellent | Optimal at 80°C for certain derivatives. nih.gov |
Green Chemistry Principles in Pyrimidinol Synthesis (e.g., Ultrasonically Assisted Reactions)
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrimidine derivatives to reduce the environmental impact of chemical processes. A significant advancement in this area is the use of ultrasound irradiation to promote reactions.
Ultrasound-assisted synthesis has emerged as a powerful tool for the formation of 4-pyrimidinols. Research has shown that the cyclocondensation of β-keto esters and amidines can be significantly accelerated using this technique. Under ultrasonic irradiation, the synthesis of highly substituted 4-pyrimidinols was achieved in good to excellent yields (21–97%) within a remarkably short reaction time of 5–15 minutes organic-chemistry.org. This represents a substantial improvement over conventional heating methods, which often require longer reaction times.
A key aspect of this green methodology is the use of water as the optimal solvent. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Its effectiveness in the ultrasound-promoted synthesis of 4-pyrimidinols is attributed to its hydrogen-bond-donor properties, which can facilitate the reaction mechanism organic-chemistry.org. The use of ultrasound in conjunction with water as a solvent exemplifies a highly efficient and environmentally friendly approach to the synthesis of these important heterocyclic compounds.
The benefits of ultrasonically assisted reactions in pyrimidinol synthesis are summarized in the table below.
Table 2: Comparison of Conventional vs. Ultrasonically Assisted Synthesis of 4-Pyrimidinols
| Parameter | Conventional Heating | Ultrasonically Assisted Method |
|---|---|---|
| Reaction Time | Several hours | 5–15 minutes organic-chemistry.org |
| Yield | Variable | Good to Excellent (21–97%) organic-chemistry.org |
| Solvent | Often organic solvents | Water (optimal) organic-chemistry.org |
| Energy Consumption | Higher | Lower |
| Product Purity | May require extensive purification | Improved product purity organic-chemistry.org |
Advanced Spectroscopic and Crystallographic Characterization of 4 Pyrimidinol, 5 4 Chlorophenyl and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Pyrimidinol, 5-(4-chlorophenyl)-. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of 4-Pyrimidinol, 5-(4-chlorophenyl)- is expected to exhibit characteristic signals corresponding to the protons of the pyrimidinol and the 4-chlorophenyl rings. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the pyrimidine (B1678525) ring.
In derivatives of related heterocyclic systems, the protons of the 4-chlorophenyl group typically appear as two doublets in the aromatic region of the spectrum. nih.gov For instance, in 5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydroisoxazole, the aromatic protons of the 4-chlorophenyl ring are observed as doublets at δ 7.49 and 7.72 ppm. nih.gov Similarly, for 5-(4-chlorophenyl)-N-phenyl-1,3,4-thiadiazole-2-sulfonamide, the protons of the 4-chlorophenyl group appear as a doublet at δ 8.05 ppm and the other aromatic protons show signals between δ 7.18 and 7.67 ppm. nih.gov
The protons on the pyrimidine ring of 4-Pyrimidinol, 5-(4-chlorophenyl)- are expected to show distinct signals. The proton at position 2 would likely appear as a singlet at a downfield chemical shift due to the influence of the adjacent nitrogen atoms. The proton at position 6 would also be a singlet, with its chemical shift influenced by the adjacent nitrogen and the 5-(4-chlorophenyl) substituent. The hydroxyl proton at position 4 would typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. Its presence can be confirmed by D₂O exchange.
| Proton Assignment (Predicted) | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 (Pyrimidine) | ~8.0-8.5 | Singlet |
| H-6 (Pyrimidine) | ~7.5-8.0 | Singlet |
| Aromatic H (4-chlorophenyl) | ~7.4-7.8 | Multiplet (2 Doublets) |
| OH (Pyrimidinol) | Variable | Broad Singlet |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of 4-Pyrimidinol, 5-(4-chlorophenyl)- would show distinct signals for each unique carbon atom.
In analogous compounds like 5-(4-chlorophenyl)-N-phenyl-1,3,4-thiadiazole-2-sulfonamide, the carbon atoms of the 4-chlorophenyl ring show signals in the range of δ 127.6 to 137.8 ppm, with the carbon bearing the chlorine atom (C-Cl) appearing at a distinct chemical shift. nih.gov The carbons of the pyrimidine ring are expected to resonate at chemical shifts influenced by the nitrogen atoms and the hydroxyl and 4-chlorophenyl substituents. For example, in pyrazolo[3,4-d]pyrimidine derivatives, the carbon atoms of the pyrimidine ring appear in the range of δ 99.7 to 162.8 ppm. mdpi.com The C4 carbon attached to the hydroxyl group would be expected at a downfield shift, typically around δ 160-170 ppm.
| Carbon Assignment (Predicted) | Chemical Shift (δ, ppm) |
| C-2 (Pyrimidine) | ~150-155 |
| C-4 (Pyrimidine) | ~160-165 |
| C-5 (Pyrimidine) | ~120-125 |
| C-6 (Pyrimidine) | ~145-150 |
| C-1' (4-chlorophenyl) | ~130-135 |
| C-2', C-6' (4-chlorophenyl) | ~128-132 |
| C-3', C-5' (4-chlorophenyl) | ~128-132 |
| C-4' (4-chlorophenyl) | ~135-140 |
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Pyrimidinol, 5-(4-chlorophenyl)- would display characteristic absorption bands corresponding to the various functional groups present. The O-H stretching vibration of the hydroxyl group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations, due to tautomeric forms, can also appear in this region. core.ac.uk Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹.
The C=C and C=N stretching vibrations of the pyrimidine and phenyl rings would be observed in the 1400-1650 cm⁻¹ region. biointerfaceresearch.com The C-O stretching of the hydroxyl group is expected around 1200-1300 cm⁻¹. core.ac.uk The C-Cl stretching vibration of the 4-chlorophenyl group typically appears in the region of 1000-1100 cm⁻¹. Out-of-plane C-H bending vibrations for the substituted aromatic rings would be seen in the 700-900 cm⁻¹ range.
| Vibrational Mode (Predicted) | Frequency (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) |
| Aromatic C-H Stretch | 3000-3100 |
| C=N and C=C Stretch | 1400-1650 |
| C-O Stretch | 1200-1300 |
| C-Cl Stretch | 1000-1100 |
| C-H Out-of-plane Bend | 700-900 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of 4-Pyrimidinol, 5-(4-chlorophenyl)- is expected to show strong signals for the symmetric vibrations and non-polar bonds. The aromatic ring stretching vibrations of both the pyrimidine and the 4-chlorophenyl rings would give rise to intense bands in the 1300-1600 cm⁻¹ region. The C-Cl stretching vibration would also be Raman active. The symmetric breathing modes of the aromatic rings are often prominent in the Raman spectrum, providing a characteristic fingerprint of the molecule. core.ac.uk
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. The molecular formula of 4-Pyrimidinol, 5-(4-chlorophenyl)- is C₁₀H₇ClN₂O, with a theoretical molecular weight of 206.63 g/mol . vulcanchem.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 206, with a characteristic M+2 peak at m/z 208 of approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for related pyrimidine structures involve the loss of HCN, CO, or radicals from the substituents. sapub.org The fragmentation of the 4-chlorophenyl group could lead to a characteristic ion at m/z 111 (C₆H₄Cl⁺).
| Ion (Predicted) | m/z | Identity |
| [M]⁺ | 206/208 | Molecular Ion |
| [M-HCN]⁺ | 179/181 | Loss of hydrogen cyanide |
| [M-CO]⁺ | 178/180 | Loss of carbon monoxide |
| [C₆H₄Cl]⁺ | 111/113 | 4-chlorophenyl cation |
Despite a comprehensive search for scientific literature, no specific studies detailing the advanced spectroscopic and crystallographic characterization of 4-Pyrimidinol, 5-(4-chlorophenyl)- could be located. Consequently, the generation of an article with the requested detailed outline focusing solely on this compound is not possible at this time.
It is possible that such detailed characterization of 4-Pyrimidinol, 5-(4-chlorophenyl)- has not yet been published in the accessible scientific literature, or it may be referred to under a different nomenclature in existing studies that were not captured by the search queries. Without access to primary research data on this particular compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.
Computational Chemistry and Theoretical Insights into 4 Pyrimidinol, 5 4 Chlorophenyl
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 4-Pyrimidinol, 5-(4-chlorophenyl)-, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, provide significant insights into its molecular properties. researchgate.netnih.gov
Molecular Geometry Optimization and Conformational Analysis
Table 1: Selected Optimized Geometrical Parameters (Theoretical)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-Cl | 1.74 | ||
| C-N (pyrimidine ring) | 1.33 - 1.38 | ||
| C-C (inter-ring) | 1.49 | ||
| C-O (hydroxyl) | 1.36 | ||
| N-C-N (pyrimidine) | 115 - 128 | ||
| C-C-C (phenyl ring) | ~120 |
Note: The values in this table are representative and based on DFT calculations for similar aromatic and heterocyclic compounds.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Band Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter for assessing molecular stability and reactivity. malayajournal.orgwuxibiology.com A smaller energy gap suggests a more reactive molecule. researchgate.net
For 4-Pyrimidinol, 5-(4-chlorophenyl)-, the HOMO is expected to be localized primarily on the electron-rich pyrimidinol ring, while the LUMO may be distributed over the pyrimidine (B1678525) and the electron-withdrawing 4-chlorophenyl group. malayajournal.orgsemanticscholar.org This distribution facilitates intramolecular charge transfer (ICT) from the pyrimidinol ring to the chlorophenyl moiety upon electronic excitation. The calculated HOMO-LUMO energy gap for similar pyrimidine derivatives has been found to be in the range of 4 to 5 eV. semanticscholar.orgscirp.org
Table 2: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.2 to -5.8 |
| ELUMO | -1.5 to -1.0 |
Note: These values are estimations based on published data for structurally related molecules. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.
In the MEP map of 4-Pyrimidinol, 5-(4-chlorophenyl)-, the negative potential is anticipated to be concentrated around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, due to the presence of lone pairs of electrons. researchgate.net The hydrogen atom of the hydroxyl group and the hydrogen atoms of the phenyl ring are expected to exhibit positive electrostatic potential. The chlorine atom will also influence the electrostatic potential distribution on the phenyl ring. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular and intermolecular bonding and interactions. wisc.edu It examines charge transfer and hyperconjugative interactions between filled donor and empty acceptor orbitals, quantifying their stabilization energies. acadpubl.eumalayajournal.org
Vibrational Frequency Analysis and Potential Energy Distribution (PED)
Vibrational spectroscopy, coupled with theoretical calculations, provides a powerful method for the structural characterization of molecules. Theoretical vibrational frequency analysis is typically performed using DFT methods to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical method. The Potential Energy Distribution (PED) analysis helps in the precise assignment of the vibrational modes. elsevierpure.comscirp.org
For 4-Pyrimidinol, 5-(4-chlorophenyl)-, characteristic vibrational modes would include the O-H stretching of the hydroxyl group, C-H stretching of the aromatic rings, C=N and C=C stretching vibrations of the pyrimidine ring, and the C-Cl stretching of the chlorophenyl group. scirp.org The calculated vibrational spectra of similar molecules have shown good agreement with experimental data. nih.govsemanticscholar.org
Table 3: Predicted Vibrational Frequencies and Assignments
| Vibrational Mode | Predicted Wavenumber (cm-1) |
|---|---|
| O-H stretch | ~3400 |
| Aromatic C-H stretch | 3100 - 3000 |
| C=N/C=C stretch (pyrimidine) | 1600 - 1500 |
Note: These are expected frequency ranges based on literature for similar functional groups. scirp.org
Prediction of Nonlinear Optical (NLO) Properties
Molecules with large hyperpolarizabilities are of great interest for applications in nonlinear optics (NLO), which have uses in technologies like optical switching and frequency conversion. mdpi.comajchem-a.com The pyrimidine ring, being π-deficient, can act as an effective electron-withdrawing group in push-pull systems, which are known to exhibit significant NLO responses. researchgate.netnih.govresearchgate.net
Theoretical calculations can predict the first-order hyperpolarizability (β) of a molecule, which is a measure of its second-order NLO activity. For 4-Pyrimidinol, 5-(4-chlorophenyl)-, the presence of the electron-donating hydroxyl group and the electron-withdrawing chlorophenyl group attached to the pyrimidine core could create a push-pull system, potentially leading to a notable NLO response. Computational studies on similar pyrimidine derivatives have shown that structural modifications can significantly enhance their NLO properties. nih.govrsc.org The calculated hyperpolarizability of new pyrimidine derivatives has been shown to be superior to that of known materials like some chalcone (B49325) derivatives. rsc.org
Table 4: List of aformentioned compounds
| Compound Name |
|---|
| 4-Pyrimidinol, 5-(4-chlorophenyl)- |
Quantum Chemical Studies on Tautomeric Forms and Proton Transfer
Quantum chemical calculations have become an indispensable tool for understanding the intricate details of molecular structure, stability, and reactivity. In the case of 4-pyrimidinol, 5-(4-chlorophenyl)-, theoretical studies provide crucial insights into its tautomeric landscape and the energetics of proton transfer, phenomena that are fundamental to its chemical behavior. Although specific computational studies for this exact molecule are not extensively documented in publicly available literature, a wealth of research on the parent scaffold, 4-hydroxypyrimidine (B43898) (which exists in equilibrium with its tautomer, 4(3H)-pyrimidinone), and related derivatives provides a robust framework for understanding its properties. chemicalbook.comnih.gov
The tautomerism in 4-pyrimidinol, 5-(4-chlorophenyl)- primarily involves the equilibrium between the enol form (4-hydroxypyrimidine) and the keto form (pyrimidin-4-one). This equilibrium is governed by the relative stability of the two forms, which can be computationally assessed. Density Functional Theory (DFT) is a commonly employed method for such investigations, often using functionals like B3LYP or M06-2X with various basis sets (e.g., 6-311++G(d,p)) to accurately model electron correlation and dispersion effects. nih.govpku.edu.cnnih.gov
Theoretical studies on the parent 4-hydroxypyrimidine have consistently shown that the keto form is the more stable tautomer in the gas phase. chemicalbook.com This preference is attributed to the greater strength of the C=O double bond compared to the C=N bond and the stability conferred by the amide group in the keto form. The introduction of a 5-(4-chlorophenyl) substituent is not expected to alter this fundamental preference, although it can modulate the electronic properties of the pyrimidine ring.
The relative energies of the tautomers can be influenced by the surrounding medium, a factor that can be modeled using computational methods such as the Polarizable Continuum Model (PCM). Generally, an increase in solvent polarity tends to favor the tautomer with the larger dipole moment. nih.gov
The following table illustrates the expected relative stability of the main tautomers of 4-pyrimidinol, 5-(4-chlorophenyl)-, based on computational studies of analogous pyrimidinone systems.
Table 1: Calculated Relative Energies of 4-Pyrimidinol, 5-(4-chlorophenyl)- Tautomers
| Tautomer | Structure | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |
| Keto (Pyrimidinone) | ![]() | 0.00 (most stable) | 0.00 (most stable) |
| Enol (Pyrimidinol) | ![]() | +2.5 - +5.0 | +1.5 - +3.5 |
| Note: These values are representative estimates based on data for analogous compounds and are intended for illustrative purposes. |
Proton transfer is the mechanism by which one tautomer converts into another. Quantum chemical calculations can map the potential energy surface for this process, identifying the transition state and calculating the activation energy barrier. For an isolated molecule, intramolecular proton transfer from the hydroxyl group to a ring nitrogen atom has a high activation energy. chemicalbook.com
However, the proton transfer process can be significantly facilitated by the presence of solvent molecules (like water) or through the formation of dimers. pku.edu.cn In these scenarios, the proton transfer can occur via a lower-energy pathway, either through a concerted or a stepwise mechanism involving the solvent molecules or the other monomer unit as a proton relay.
Table 2: Representative Activation Energies for Proton Transfer in a Pyrimidinol System
| Proton Transfer Mechanism | Description | Activation Energy (kcal/mol) |
| Intramolecular | Direct transfer from oxygen to nitrogen within a single molecule. | High (e.g., >30) |
| Dimer-assisted | Proton exchange between two hydrogen-bonded molecules. | Low (e.g., <10) |
| Water-assisted | Water molecule acts as a bridge for proton transfer. | Moderate (e.g., 10-20) |
| Note: These values are illustrative and based on computational studies of similar heterocyclic systems like 2-hydroxypyridine. pku.edu.cn The actual values for 4-pyrimidinol, 5-(4-chlorophenyl)- may vary. |
Structure Activity Relationship Sar Investigations of 4 Pyrimidinol, 5 4 Chlorophenyl Analogues
Design Principles for Structural Diversification of Pyrimidinol Scaffolds
The design of diverse pyrimidinol-based compound libraries is guided by several key principles aimed at exploring a broad chemical space to identify novel bioactive molecules. nih.gov A primary strategy involves the use of modular scaffolds that allow for the introduction of various substituents at different positions of the pyrimidine (B1678525) ring. researchgate.netnih.gov This approach facilitates the systematic evaluation of how different functional groups impact the compound's interaction with biological targets.
Key design considerations for diversifying pyrimidinol scaffolds include:
Substitution Strategy : A common and efficient method for diversification is the substitution of DNA-linked pyrimidine scaffolds with a wide array of nucleophilic building blocks. This allows for the creation of large and diverse libraries of compounds. nih.gov
Scaffold Hopping : This strategy involves replacing the central pyrimidine core with other heterocyclic systems while retaining key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. nih.gov
Positional Isomerism : Utilizing different pyrimidine scaffolds with reactive sites at various positions on the ring enables the exploration of diverse substituent orientations. This can lead to varied binding interactions with target proteins. nih.gov
In Situ Cyclization : While potentially limited by the availability of certain building blocks like guanidines, in situ cyclization reactions between DNA-tagged components can also be employed to generate pyrimidine-based libraries. nih.gov
Fusion with Other Rings : Creating fused pyrimidine systems, such as pyrazolopyrimidines or imidazopyrimidines, has proven to be a successful strategy in cancer drug discovery, yielding clinically evaluated compounds. nih.gov
The ultimate goal of these design principles is to generate libraries of compounds with a wide range of structural and physicochemical properties, thereby increasing the probability of identifying hits in high-throughput screening campaigns. nih.gov
Impact of the 4-Chlorophenyl Moiety and Pyrimidinol Core Modifications on Activity
The specific substituents on the pyrimidine ring and the nature of the groups attached to it significantly influence the biological activity of the resulting analogues. humanjournals.comnih.gov
The 4-chlorophenyl group at the 5-position of the pyrimidinol ring is a critical determinant of activity in many analogues. For instance, in a series of furan (B31954) derivatives, the presence of a 5-(4-chlorophenyl)furan moiety was found to be crucial for their potent inhibition of tubulin polymerization. nih.govnih.gov The chloro-substituent can engage in halogen bonding and other non-covalent interactions within the binding pocket of a target protein, thereby enhancing binding affinity.
Modifications to the pyrimidinol core also play a vital role in modulating activity. Key observations from various studies include:
Substitution at the 5-position of the pyrimidine core : Introducing a bromine atom at this position, in conjunction with other modifications, has been shown to yield potent inhibitors of PAK1, an enzyme implicated in cancer. researchgate.net
Fused Ring Systems : The fusion of the pyrimidine ring with other heterocyclic structures, such as thiazolo[3,2-α]pyrimidines, can lead to compounds with significant antimicrobial activity. biointerfaceresearch.com
Substituents at other positions : The nature and position of other substituents on the pyrimidine ring can dramatically alter the biological profile, leading to a wide array of activities including anti-inflammatory, anticonvulsant, and antihypertensive effects. nih.govresearchgate.net
The following table summarizes the impact of specific structural modifications on the biological activity of pyrimidine derivatives.
| Modification | Resulting Activity/Property | Reference |
| Introduction of a 5-(4-chlorophenyl)furan moiety | Potent inhibition of tubulin polymerization | nih.govnih.gov |
| Bromination at the 5-position of the pyrimidine core | Potent PAK1 inhibition | researchgate.net |
| Fusion to form a thiazolo[3,2-α]pyrimidine system | Antimicrobial activity | biointerfaceresearch.com |
| Varied substitutions on the pyrimidine nucleus | Diverse biological activities including anticancer and anti-inflammatory | nih.govresearchgate.net |
Computational Approaches in SAR Studies
Computational methods are indispensable tools in modern drug discovery, providing insights that guide the synthesis and evaluation of new compounds.
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. physchemres.org This is achieved by correlating physicochemical descriptors of the molecules with their measured activity. nih.gov For pyrimidine derivatives, 3D-QSAR models have been successfully employed to guide the design of new analogues with enhanced activity. nih.gov
The process typically involves:
Descriptor Calculation : A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound in the series.
Model Building : Statistical methods like multiple linear regression (MLR) or more advanced techniques like artificial neural networks (ANN) are used to build a model that predicts activity based on the calculated descriptors. physchemres.org
Model Validation : The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
QSAR models can help identify the key structural features that are either beneficial or detrimental to the desired biological activity, thereby informing the design of new, more potent compounds.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or nucleic acid. scispace.com This method is widely used to understand the binding mode of 4-pyrimidinol, 5-(4-chlorophenyl)- analogues and to rationalize their SAR. nih.govnih.govsemanticscholar.org
The process involves:
Target and Ligand Preparation : 3D structures of the biological target and the ligands are prepared.
Docking Simulation : The ligand is placed in the binding site of the target, and its conformational space is explored to find the most stable binding pose.
Scoring and Analysis : The binding affinity is estimated using a scoring function, and the interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions, and halogen bonds involving the 4-chlorophenyl group) are analyzed. nih.govresearchgate.net
For example, docking studies of 5-(4-chlorophenyl)furan derivatives revealed that they can bind to the colchicine (B1669291) binding site of tubulin, with the 4-chlorophenyl group playing a key role in the interaction. nih.govnih.gov Similarly, molecular docking has been used to identify potential anticancer targets for pyrazolo-pyrimidinone derivatives and to understand their binding interactions with enzymes like EGFR. nih.gov The insights gained from molecular docking are invaluable for optimizing the structure of lead compounds to improve their binding affinity and selectivity.
Mechanistic Elucidation of Biological Activities Associated with 4 Pyrimidinol, 5 4 Chlorophenyl Scaffolds
Enzyme Inhibition Mechanisms
HIV Reverse Transcriptase (RT) Associated Ribonuclease H (RNase H) Inhibition
The reverse transcriptase (RT) of Human Immunodeficiency Virus Type 1 (HIV-1) is a critical enzyme for the viral life cycle, possessing both DNA polymerase and ribonuclease H (RNase H) activities. While polymerase inhibitors are well-established, there is a growing interest in developing specific inhibitors for the RNase H domain.
Compounds featuring the 4-pyrimidinol scaffold have been identified as active site inhibitors of HIV-1 RT-associated RNase H. The inhibitory mechanism of these compounds is centered on their ability to chelate the divalent metal ions, typically Mg²⁺, that are essential for the catalytic activity of the RNase H active site. nih.gov This chelation is facilitated by a specific pharmacophore within the inhibitor molecule, often comprising three oxygen atoms or equivalent structures. nih.gov The binding of these inhibitors is dependent on the presence of these metal ions and occurs at the free enzyme. nih.gov
Structural studies of the HIV-1 RT RNase H domain with bound inhibitors have confirmed that these molecules anchor themselves within the active site, directly interacting with the catalytic metal ions. nih.gov This interaction effectively blocks the enzyme's ability to cleave the RNA strand of the RNA:DNA hybrid during reverse transcription, a crucial step for the completion of viral DNA synthesis. nih.gov
It is noteworthy that some of these inhibitors demonstrate specificity for HIV-1 RNase H, with significantly less or no inhibitory effect on the host's cellular RNase H enzymes or the polymerase function of RT. nih.govnih.gov
Integrase Strand Transfer (INST) Inhibition
HIV-1 integrase (IN) is another essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. This process involves two key steps: 3'-processing and strand transfer. Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that specifically block the strand transfer step. nih.govnih.gov
The mechanism of INSTIs involves binding to the active site of the integrase enzyme when it is part of a nucleoprotein complex known as the intasome. nih.gov This binding is crucial as it prevents the stable formation of the target capture complex (TCC), which is necessary for the integration of viral DNA into the host chromosome. nih.gov
The binding of INSTIs to the intasome active site is often facilitated by the chelation of two essential metal ions. This interaction perturbs the catalytic machinery, thereby inhibiting the strand transfer reaction. nih.gov The effectiveness of these inhibitors can be compromised by mutations in the integrase enzyme that alter the binding site, leading to drug resistance. nih.govnih.gov
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
While specific mechanistic details for the inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) by 4-pyrimidinol, 5-(4-chlorophenyl)- scaffolds are not extensively detailed in the provided search results, the general principle of enzyme inhibition by small molecules would apply. Such inhibition would likely involve the binding of the compound to the active site or an allosteric site on the NAPE-PLD enzyme, thereby preventing its catalytic activity. The specifics of this interaction, including the key residues involved and the nature of the binding forces, would require further dedicated research.
Carbonic Anhydrase Isoenzyme Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com Various isoforms of CA are found throughout the human body, and their inhibition has therapeutic applications.
Sulfonamide-based inhibitors are a well-known class of CA inhibitors. mdpi.com The inhibitory mechanism involves the sulfonamide group, in its anionic form (SO₂NH⁻), coordinating to the zinc ion in the enzyme's active site. This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle, thus inhibiting the enzyme's activity. mdpi.com
Derivatives containing a 4-chlorophenyl moiety have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. nih.govnih.gov Structure-activity relationship studies have shown that the nature and position of substituents on the core scaffold significantly influence the inhibitory potency and selectivity against different CA isoforms. For instance, in a series of pyridazine-4(1H)-one derivatives, a 4-chlorophenyl substituent was shown to be beneficial for hCA I inhibitory activity. nih.gov
The selectivity of these inhibitors for different isoforms is a critical aspect of their therapeutic potential, particularly for targeting tumor-associated CAs like hCA IX, which is a marker for tumor hypoxia. nih.gov
| Compound/Derivative Class | Target Isoform(s) | Observed Inhibition/Activity |
| Pyridazine-4(1H)-one with 4-chlorophenyl substituent | hCA I | Favorable inhibitory activity. nih.gov |
| S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides | hCA I, II, IX, XII | Inefficient against hCA I, but low nanomolar affinity for hCA II, IX, and XII. nih.gov |
Cyclin-Dependent Kinase 9 (CDK9) Kinase Inhibition
Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex plays a crucial role in regulating gene expression by phosphorylating the C-terminal domain of RNA polymerase II, which is essential for transcriptional elongation. nih.gov Inhibition of CDK9 has emerged as a promising strategy in cancer therapy, as it can lead to the downregulation of anti-apoptotic proteins and induce apoptosis in cancer cells. nih.govnih.gov
Compounds with a 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine scaffold have been identified as dual inhibitors of CDK6 and CDK9. nih.gov The mechanism of action of these inhibitors involves direct binding to the catalytic domain of CDK9. nih.gov This binding event blocks the kinase activity of CDK9, thereby preventing the phosphorylation of its substrates. The downstream effects of this inhibition include the suppression of signaling pathways that promote cell proliferation and survival, leading to cell cycle arrest and apoptosis. nih.gov
The inhibition of CDK9-mediated phosphorylation of RNA polymerase II results in a reduction in the levels of key anti-apoptotic proteins, such as Mcl-1 and XIAP, which makes cancer cells more susceptible to programmed cell death. nih.gov
PPARδ Receptor Antagonism and Transcriptional Activity Modulation
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors. They play significant roles in regulating lipid and glucose metabolism, as well as inflammation. nih.govnih.gov PPARδ is one of the three main isoforms (α, δ/β, and γ).
The mechanism of PPARδ antagonism involves a ligand binding to the receptor and inducing a conformational change that favors the recruitment of corepressors over coactivators. nih.gov This preferential binding of corepressors leads to the repression of the transcriptional activity of PPARδ target genes. nih.gov
In contrast to agonists which stabilize an active conformation of the receptor, antagonists can work through various structural mechanisms. For instance, some antagonists may cause a "tumble and trap" mechanism of the activation helix (H12), preventing it from adopting the active conformation required for coactivator binding. nih.gov The specific molecular interactions between the antagonist and the PPARδ ligand-binding domain are critical for this antagonistic effect.
Alpha-Amylase and Alpha-Glucosidase Inhibition Mechanisms
Derivatives of the pyrimidine (B1678525) scaffold have been explored as inhibitors of α-glucosidase and α-amylase, enzymes critical for carbohydrate digestion. nih.govelifesciences.org Inhibition of these enzymes can delay carbohydrate breakdown and reduce postprandial hyperglycemia, a key strategy in managing type-2 diabetes. elifesciences.orgresearchgate.net
Studies on 2,4,6-triaryl pyrimidine derivatives, which are structurally related to the 5-aryl-4-pyrimidinol scaffold, have demonstrated significant in vitro inhibitory activity against α-glucosidase. researchgate.net For instance, kinetic analyses of active pyrimidine derivatives have revealed a competitive mode of inhibition. researchgate.net This suggests that the compounds compete with the natural substrate for binding to the active site of the α-glucosidase enzyme. researchgate.net
Molecular docking studies provide further insight into the binding interactions. The pyrimidine core and its aryl substituents can form crucial interactions within the enzyme's active site. For example, the 4-(4-chlorophenyl) group, as present in the subject compound, can engage in hydrophobic or pi-pi interactions with aromatic residues like Phenylalanine (Phe) in the active site. Molecular modeling of a related 2,4,6-triaryl pyrimidine showed that the 4-chlorophenyl group at the C4 position of the pyrimidine ring is a key feature for its inhibitory activity. The interactions observed for active compounds include hydrogen bonds with residues such as Asp69, Asp215, and Gln182, and pi-pi stacking with Phe303. researchgate.net The active site of α-amylase also contains key catalytic residues like ASP197, GLU233, and ASP300, which are targets for inhibitor binding. bohrium.com The effectiveness of inhibition is highly dependent on the specific substitution pattern on the pyrimidine ring. researchgate.netresearchgate.net
Interactive Table: α-Glucosidase Inhibition by a Pyrimidine Derivative
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
The p38 MAPK pathway is a central signaling cascade involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.govnih.gov Consequently, inhibitors of p38 MAPK are sought after as potential treatments for inflammatory diseases. nih.govnih.gov The pyrimidine scaffold is a recognized structural feature in many p38 MAPK inhibitors. nih.gov
Compounds with a pyridol-pyrimidine core, structurally analogous to 4-pyrimidinol, have been shown to be potent and specific p38 inhibitors. The mechanism of action for many of these inhibitors, including those based on pyridinyl imidazole (B134444) and pyrimidine, is competitive inhibition at the ATP-binding site of the enzyme. nih.gov The nitrogen atoms within the heterocyclic ring system, such as the pyrimidine ring, are critical as they can form hydrogen bonds with the "hinge region" of the kinase, specifically with the backbone amide of Met109.
Interactive Table: Potency of Selected p38 MAPK Inhibitors with Heterocyclic Cores
Receptor Ligand Interactions and Modulatory Effects
The versatility of the pyrimidine scaffold extends to its ability to interact with various cell surface and nuclear receptors, acting as agonists, antagonists, or allosteric modulators.
Toll-Like Receptor 4 (TLR4) Agonism and Myeloid Differentiation Protein-2 (MD-2) Complex Interactions
The Toll-Like Receptor 4 (TLR4), in complex with its co-receptor Myeloid Differentiation protein-2 (MD-2), is a key sensor of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria. Modulators of this complex are of therapeutic interest for inflammatory diseases and sepsis. bohrium.com
While direct evidence for 4-pyrimidinol, 5-(4-chlorophenyl)- as a TLR4 agonist is not established, related pyrimidine-containing scaffolds have been identified as potent modulators of TLR4 signaling. For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been discovered as inhibitors of TLR4 signaling. bohrium.com The mechanism for these inhibitors involves targeting the TLR4–TLR4∗ homodimerization surface. Molecular dynamics simulations suggest that these compounds bind in a way that stabilizes the TLR4-MD-2 complex, thereby disrupting its association with a second TLR4∗-MD-2 complex, which is necessary for downstream signaling activation. bohrium.com This prevents the recruitment of adaptor proteins and subsequent activation of pro-inflammatory pathways like NF-κB. bohrium.com The modulation of TLR4 can vary from antagonism to agonism depending on the specific chemical structure of the pyrimidine derivative.
Calcium-Sensing Receptor Antagonism
The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a pivotal role in maintaining calcium homeostasis. Antagonists of the CaSR, also known as calcilytics, can stimulate the release of parathyroid hormone (PTH), making them potential anabolic agents for treating osteoporosis.
Trisubstituted pyrimidine derivatives have been identified through high-throughput screening as a novel class of CaSR antagonists. These compounds act as negative allosteric modulators, meaning they bind to a site on the receptor distinct from the endogenous ligand (Ca2+) binding site to inhibit its activity. Structure-activity relationship studies of tetrahydropyrazolopyrimidine derivatives, which contain a pyrimidine core, have shown that modifications to the substituents are critical for potency and pharmacokinetic properties. The lipophilicity and bulkiness of groups attached to the pyrimidine ring system are key determinants of their antagonistic activity.
Interactive Table: Activity of Pyrimidine-based CaSR Antagonists
Human A2A Adenosine (B11128) Receptor Antagonism
The human A2A adenosine receptor is a G-protein coupled receptor primarily expressed in the brain, and its antagonists are considered potential therapeutics for neurodegenerative conditions like Parkinson's disease.
Several classes of heterocyclic compounds, including those with a pyrimidine core, have been developed as potent and selective A2A receptor antagonists. Specifically, derivatives of thieno[3,2-d]pyrimidine (B1254671) have been identified as potent A2A antagonists with high selectivity over other adenosine receptor subtypes. While the exact binding mode can vary, these antagonists typically compete with the endogenous ligand adenosine for the orthosteric binding site within the transmembrane helices of the receptor. Structure-activity relationship studies have been crucial in optimizing the potency and selectivity of these pyrimidine-based antagonists.
Mechanisms of Antimicrobial Action
The antimicrobial properties of scaffolds based on 4-Pyrimidinol, 5-(4-chlorophenyl)- are diverse, targeting a range of pathogens through various mechanisms. These mechanisms often involve interference with essential cellular processes in bacteria, fungi, and mycobacteria.
Antibacterial Activity Pathways
Pyrimidine derivatives exhibit antibacterial activity through multiple pathways, primarily by targeting essential bacterial enzymes and cellular processes. One significant mechanism involves the inhibition of cell division. Certain thiophenyl-pyrimidine derivatives have been shown to effectively inhibit the polymerization of the FtsZ protein and its GTPase activity. rsc.org The FtsZ protein is a crucial component of the bacterial cytoskeleton and forms a ring at the site of cell division, making it an attractive target for new antibacterial agents. By disrupting this process, these compounds prevent bacterial replication, leading to a bactericidal effect. rsc.org This mode of action has shown efficacy against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs). rsc.org
Another key pathway involves the inhibition of nucleic acid synthesis. Molecular docking studies have suggested that some pyrimidine derivatives likely act as inhibitors of DNA gyrase B, an enzyme essential for DNA replication in both Gram-positive and Gram-negative bacteria. researchgate.net Furthermore, some pyrimidine analogs, such as thienopyrimidinones, have been identified as inhibitors of tRNA (m1G37) methyltransferase (TrmD). ucl.ac.uk TrmD is a vital enzyme for bacterial growth, and its inhibition represents a promising strategy for developing broad-spectrum antibiotics. ucl.ac.uk
The general mechanisms of action for antibacterial drugs often include interference with cell wall synthesis, protein synthesis, or metabolic pathways. nih.govlumenlearning.com While not all pyrimidine derivatives operate through these classical routes, their structural diversity allows for the potential to engage these targets. For instance, by acting as structural analogs, they could potentially disrupt metabolic pathways like folic acid synthesis, which is critical for producing the purines and pyrimidines needed for DNA synthesis. lumenlearning.com
Antifungal Activity Pathways
The antifungal mechanisms of pyrimidine derivatives are often linked to their ability to disrupt fungal cell membranes. Due to their lipophilic nature, these compounds can insert themselves into the lipid bilayer of the fungal plasma membrane. nih.gov This insertion can lead to an increase in membrane fluidity and permeability, which disrupts the function of membrane-embedded proteins responsible for crucial cellular processes like respiration and ion transport. nih.gov The ultimate effect is a loss of cellular integrity and leakage of intracellular components, leading to cell death. nih.gov
While specific molecular targets for many antifungal pyrimidines are still under investigation, studies have demonstrated their effectiveness against a variety of plant pathogenic fungi, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. nih.govfrontiersin.org The efficacy of these compounds is often compared to existing fungicides, with some derivatives showing superior or equivalent inhibition rates. nih.gov The presence of a trifluoromethyl group on the pyrimidine ring, for example, has been associated with significant antifungal activity against several species of Botrytis cinerea. frontiersin.org
Antitubercular Activity Mechanisms
Pyrimidine-containing compounds have emerged as a significant class of potential antitubercular agents, with several derivatives advancing into clinical trials. nih.gov One of the key mechanisms of action identified for these scaffolds is the inhibition of Mycobacterium tuberculosis (Mtb) thymidylate kinase (TMPKmt). ucl.ac.uk TMPKmt is an essential enzyme in the DNA synthesis pathway of Mtb, and its inhibition halts bacterial replication. Derivatives with a 4-(thymin-1-yl)piperidine moiety have shown excellent inhibitory activity against this enzyme. ucl.ac.uk
Another validated target for pyrimidine derivatives is DprE1, an essential enzyme in the decaprenyl-phosphate-D-arabinose pathway, which is crucial for the synthesis of the mycobacterial cell wall. ucl.ac.uk Benzothiazolylpyrimidine-5-carboxamides, in particular, have been identified as selective and potent inhibitors of DprE1, exhibiting significant activity against the H37Rv strain of Mtb. ucl.ac.uk
While the exact targets for many antitubercular pyrimidines are still being explored, research into related heterocyclic compounds suggests other potential mechanisms. nih.gov These may include the inhibition of enzymes like β-ketoacyl ACP synthase (KasA), enoyl-acyl carrier protein reductase (InhA), or various cytochrome P450 enzymes, which are all vital for the survival of M. tuberculosis. mdpi.com
Mechanisms of Antiviral Activity
Scaffolds derived from 4-Pyrimidinol, 5-(4-chlorophenyl)- have also been investigated for their antiviral properties, demonstrating mechanisms that interfere with different stages of the viral life cycle.
HIV-1 Antiviral Action
The development of antiviral agents against Human Immunodeficiency Virus Type 1 (HIV-1) has targeted various unique viral processes. nih.gov Antiviral drugs typically function by inhibiting viral replication at different stages, such as entry into the host cell, reverse transcription of the viral RNA genome, integration of viral DNA into the host genome, or the processing of viral proteins. nih.govyoutube.com
For pyrimidine derivatives and related heterocyclic compounds, a primary mechanism of action is the inhibition of the viral enzyme reverse transcriptase. youtube.com These compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and inducing a conformational change that inactivates it. This prevents the synthesis of viral DNA from the RNA template, a critical step in the retroviral life cycle. youtube.com Other potential targets for antiviral compounds include the viral protease, which is necessary for the maturation of new virus particles, and the integrase enzyme, which facilitates the insertion of the viral genome into the host cell's DNA. nih.govyoutube.com Some benzamide (B126) derivatives have also been found to reduce HIV-1 infectivity by modifying the host cell's actin dynamics. nih.gov
Tobacco Mosaic Virus (TMV) Inhibition Pathways
Tobacco Mosaic Virus (TMV) is a plant virus that causes significant economic losses in agriculture. nih.govnih.gov Several derivatives containing pyrimidine or related heterocyclic scaffolds have shown promising anti-TMV activity through various mechanisms.
One key mechanism is the inhibition of viral assembly. The TMV particle consists of a single RNA strand encapsulated by coat protein (CP) subunits. medchemexpress.com Some pyrazole (B372694) amide derivatives have been designed to target this coat protein, interfering with the assembly of new virus particles. nih.gov Similarly, other compounds are thought to interfere specifically with the elongation phase of the TMV assembly process. mdpi.com
Another significant pathway involves inducing a defense response in the host plant. Certain 1,3,4-thiadiazole (B1197879) derivatives have been observed to cause structural changes in infected tobacco leaves, such as the tighter arrangement of spongy mesophyll and palisade cells and the closure of stomata. nih.gov These changes can form a defensive barrier that prevents the spread of the virus. nih.gov Furthermore, these compounds can enhance the plant's health by increasing chlorophyll (B73375) content and photosynthetic efficiency, while also reducing the levels of damaging peroxides, thereby helping the plant to withstand the viral infection. nih.gov
Investigation of Anti-inflammatory Mechanisms
The anti-inflammatory effects of pyrimidine-based compounds, including the 4-pyrimidinol, 5-(4-chlorophenyl)- scaffold, are often attributed to their ability to modulate key inflammatory pathways. Research into related structures suggests that the primary mechanisms involve the inhibition of pro-inflammatory enzymes and cytokines.
A significant body of research indicates that many pyrimidine derivatives exert their anti-inflammatory action by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. nih.gov The inhibition of COX-1 and COX-2 by these compounds reduces the production of prostaglandin (B15479496) E2 (PGE2), a pivotal player in vasodilation, fever, and pain. nih.gov
Furthermore, the anti-inflammatory response of pyrimidine analogs can be linked to the downregulation of various pro-inflammatory cytokines. Studies on similar compounds have shown a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). frontiersin.org These cytokines are central to the inflammatory cascade, and their suppression can alleviate inflammatory responses.
The nuclear factor-kappa B (NF-κB) signaling pathway is another critical target for the anti-inflammatory action of certain heterocyclic compounds. nih.gov This pathway plays a vital role in regulating the expression of genes involved in inflammation. By attenuating the activation of NF-κB, compounds containing a diarylpyrimidine-like core can effectively decrease the production of a wide array of inflammatory mediators. nih.gov
Some novel dihydropyrimidine (B8664642) hybrids have demonstrated potent anti-inflammatory properties by dually inhibiting microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX). frontiersin.org This dual inhibition leads to a significant decrease in the production of both PGE2 and leukotrienes, another class of potent inflammatory mediators. frontiersin.org
Mechanism of Antimalarial Action
The antimalarial activity of compounds featuring the pyrimidine scaffold, including derivatives of 4-pyrimidinol, 5-(4-chlorophenyl)-, is believed to operate through various mechanisms that target essential life processes of the malaria parasite, Plasmodium falciparum.
One of the most well-established antimalarial mechanisms for heterocyclic compounds is the inhibition of hemozoin formation. nih.govhilarispublisher.com The parasite digests hemoglobin in the host's red blood cells, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an insoluble, non-toxic crystal called hemozoin. hilarispublisher.comyoutube.com Compounds with a 4-aminoquinoline (B48711) core, which shares structural similarities with certain pyrimidine derivatives, are known to interfere with this detoxification process. nih.govhilarispublisher.com They are thought to form a complex with the heme, preventing its polymerization and leading to a buildup of toxic heme that ultimately kills the parasite. youtube.comnih.gov
Another critical target for antimalarial drugs is the parasite's protein synthesis machinery. A novel diarylpyrimidine derivative, DDD107498, was found to inhibit translation elongation factor 2 (eEF2). nih.gov This factor is essential for the translocation of the ribosome along mRNA during protein synthesis. nih.gov Inhibition of eEF2 effectively halts protein production, leading to parasite death across multiple life-cycle stages. nih.gov
Furthermore, the folate biosynthesis pathway is a classic target for antimalarial agents. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, responsible for producing tetrahydrofolate, a precursor necessary for the synthesis of nucleotides and certain amino acids. youtube.com Pyrimethamine, a well-known antimalarial drug, is a 2,4-diamino-5-(p-chlorophenyl)pyrimidine derivative that acts as a potent inhibitor of plasmodial DHFR. youtube.comnih.gov This inhibition deprives the parasite of essential building blocks for DNA synthesis and replication.
Resistance to chloroquine (B1663885), a prominent antimalarial, has been linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein. nih.govresearchgate.net This transporter can efflux the drug from its site of action. Some newer compounds are designed to overcome this resistance mechanism. nih.gov
Chemical Derivatization and Functionalization Strategies for 4 Pyrimidinol, 5 4 Chlorophenyl
Introduction of Analytical Tags (Chromophores, Fluorophores) for Enhanced Detection
The attachment of analytical tags, such as chromophores and fluorophores, to 4-pyrimidinol, 5-(4-chlorophenyl)- is a key strategy for enabling its detection and quantification in various assays. The inherent structure of the molecule provides several handles for such modifications, primarily through the hydroxyl group of the pyrimidinol ring.
One common approach involves the etherification or esterification of the 4-hydroxyl group with a molecule containing a fluorescent moiety. For instance, a fluorescent tag like a coumarin (B35378) or fluorescein (B123965) derivative bearing a reactive group (e.g., a halide or a carboxylic acid) can be coupled to the pyrimidinol. The synthesis of pyrimidine-based fluorescent probes has been demonstrated to be achievable through straightforward reaction mechanisms. nih.govnih.gov For example, a pyrimidine-based sensor was synthesized in a one-pot reaction, which was then fabricated into fluorescent organic nanoparticles. nih.gov
Another strategy is to introduce a fluorescent group via a linker to the pyrimidine (B1678525) core. This can be achieved by first functionalizing the hydroxyl group with a linker containing a reactive handle, such as an azide (B81097) or an alkyne, which can then be used for "click chemistry" to attach a fluorescent probe. This method offers modularity and is widely used for labeling biomolecules. nih.gov The synthesis of pyrimidine derivatives with fluorescent properties has been reported, demonstrating the feasibility of creating intrinsically fluorescent analogs. google.com
The table below illustrates potential fluorescent derivatives of 4-pyrimidinol, 5-(4-chlorophenyl)- and their hypothetical spectral properties, based on common fluorophores.
| Derivative Name | Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield |
| 4-(Coumarin-4-oxy)-5-(4-chlorophenyl)pyrimidine | Coumarin | ~340 | ~440 | ~0.6 |
| 4-(Fluorescein-5-carboxamidoethoxy)-5-(4-chlorophenyl)pyrimidine | Fluorescein | ~490 | ~520 | ~0.9 |
| 4-(4-(N,N-dimethylamino)phenyl)-5-(4-chlorophenyl)pyrimidine | Donor-Acceptor Dye | ~380 | ~480 | ~0.4 |
This table presents hypothetical data based on known properties of the fluorophores and general principles of fluorescence in similar molecular contexts.
Synthesis of Prodrugs and Bio-cleavable Derivatives
To enhance the therapeutic potential or to control the release of 4-pyrimidinol, 5-(4-chlorophenyl)-, prodrug strategies can be employed. Prodrugs are inactive or less active derivatives of a parent molecule that undergo biotransformation in the body to release the active compound. nih.gov This approach can improve solubility, permeability, and pharmacokinetic profiles.
A primary method for creating prodrugs of 4-pyrimidinol, 5-(4-chlorophenyl)- involves the formation of bio-cleavable esters at the 4-hydroxyl position. These esters can be designed to be cleaved by endogenous enzymes, such as esterases, which are abundant in plasma and tissues. For example, linking a short-chain fatty acid or an amino acid via an ester bond can produce a prodrug that releases the parent compound upon hydrolysis. The synthesis of ester-based prodrugs has been shown to be a viable strategy for improving the properties of drug candidates. nih.gov
Another sophisticated approach is the synthesis of glucuronide prodrugs. Glucuronidation is a major pathway in drug metabolism, and a glucuronide conjugate of the 4-pyrimidinol would likely be cleaved by β-glucuronidase enzymes, which are found in various tissues and are particularly enriched in some tumor microenvironments. This allows for targeted release of the active compound. researchgate.net
The synthesis of these prodrugs typically involves standard esterification or glycosylation reactions. The choice of the pro-moiety can be tailored to control the rate of cleavage and the site of drug release. The table below outlines potential prodrugs of 4-pyrimidinol, 5-(4-chlorophenyl)- and their cleavage mechanisms.
| Prodrug Name | Pro-moiety | Linkage Type | Cleavage Mechanism |
| 5-(4-chlorophenyl)pyrimidin-4-yl acetate | Acetyl | Ester | Esterase-mediated hydrolysis |
| 5-(4-chlorophenyl)pyrimidin-4-yl L-alaninate | L-Alanine | Amino Acid Ester | Esterase/Peptidase-mediated hydrolysis |
| (2S,3S,4S,5R,6R)-2-((5-(4-chlorophenyl)pyrimidin-4-yl)oxy)-6-(carboxy)tetrahydro-2H-pyran-3,4,5-triol | Glucuronic Acid | Glucuronide Ether | β-glucuronidase-mediated hydrolysis |
This table illustrates potential prodrug strategies and is based on established prodrug design principles.
Conjugation Chemistry for Targeted Research Applications
Conjugating 4-pyrimidinol, 5-(4-chlorophenyl)- to targeting ligands is a powerful strategy to direct its action to specific cells or tissues, thereby enhancing its efficacy and reducing off-target effects in research settings. This is particularly relevant for investigating the compound's role in specific biological pathways or for cell-type-specific studies.
A common approach is to conjugate the compound to a peptide that recognizes a specific cell surface receptor. For instance, the RGD (arginine-glycine-aspartic acid) peptide is well-known to target integrins, which are often overexpressed on cancer cells and involved in angiogenesis. rsc.org The synthesis of such conjugates typically involves functionalizing the 4-hydroxyl group with a linker that has a reactive end for coupling to the peptide. The synthesis of pyrimidine conjugates with various moieties has been successfully demonstrated. nih.govnih.gov
The linker can be designed to be either stable or cleavable, depending on whether the conjugate itself is the active species or if the release of the parent compound at the target site is desired. The use of flexible linkers, such as polyethylene (B3416737) glycol (PEG), can also improve the solubility and pharmacokinetic properties of the conjugate. Peptide-drug conjugates represent a promising avenue for targeted therapies. nih.gov
The table below provides examples of potential conjugates of 4-pyrimidinol, 5-(4-chlorophenyl)- for targeted research.
| Conjugate Name | Targeting Ligand | Linker Type | Target Receptor/Cell Type |
| 4-Pyrimidinol, 5-(4-chlorophenyl)-PEG-RGD | RGD peptide | Polyethylene Glycol (PEG) | Integrin-expressing cells (e.g., certain cancer cells) |
| This compoundlinker-Folate | Folic Acid | Cleavable or non-cleavable | Folate receptor-expressing cells (e.g., some cancer cells) |
| This compoundlinker-Antibody | Monoclonal Antibody | Specific to a cell surface antigen | Cells expressing the specific antigen |
This table presents hypothetical conjugates for targeted research based on established conjugation chemistries and targeting ligands.
Exploration of Research Applications for 4 Pyrimidinol, 5 4 Chlorophenyl and Its Derivatives
Scaffolds for Discovery of Novel Biologically Active Chemical Entities
The 5-(4-chlorophenyl)-4-pyrimidinol core structure serves as a valuable scaffold in the discovery of new biologically active compounds. Its constituent parts, the pyrimidine (B1678525) ring and the substituted phenyl group, are common motifs in many pharmacologically active molecules. vulcanchem.comnih.gov Pyrimidine derivatives, in general, have attracted significant attention due to their wide range of biological activities. nih.gov
Researchers have utilized this scaffold to design and synthesize novel derivatives with potential therapeutic applications. For example, by modifying the pyrimidine ring and the phenyl substituent, scientists have created compounds with inhibitory activity against various enzymes and receptors. A series of novel oxazolo[5,4-d]pyrimidines were designed using a scaffold hopping strategy, leading to the identification of potent and selective CB2 receptor ligands. nih.gov Similarly, the discovery of AZD5363, a potent inhibitor of Akt kinases for cancer therapy, involved the exploration of pyrrolopyrimidine analogues. nih.gov
The 4-chlorophenyl group is a key feature in many of these derivatives, contributing to their biological activity. Studies have shown that this group can influence the binding of the molecule to its target. For instance, derivatives of 4-(4′-chlorophenyl)-4-hydroxypiperidine have been synthesized and shown to possess significant analgesic activity. elsevierpure.com Furthermore, novel 5-(4-chlorophenyl)furan derivatives have been developed as inhibitors of tubulin polymerization, a critical process in cell division, making them potential anticancer agents. nih.gov
The versatility of the 5-(4-chlorophenyl)-4-pyrimidinol scaffold is further demonstrated by the synthesis of derivatives with a wide array of biological activities, including:
Antimicrobial activity: Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine have been synthesized and screened for their inhibitory activity against various microbial strains. researchgate.netresearchgate.net
Enzyme inhibition: A series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives have demonstrated inhibitory activity against enzymes like acetylcholinesterase and urease. scielo.brscielo.br
Antiviral activity: Sulfonamide derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have been synthesized and shown to possess activity against the tobacco mosaic virus. nih.gov
Anti-inflammatory activity: Researchers have designed and synthesized 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones as novel inhibitors of mPGES-1, an enzyme involved in inflammation. nih.gov
Role as Key Pharmaceutical Intermediates in Drug Synthesis
The 5-(4-chlorophenyl)-4-pyrimidinol structure and its close analogs are crucial intermediates in the synthesis of various pharmaceutical compounds. The pyrimidine ring, in particular, is a common building block in drug development. nih.gov The synthesis of complex drug molecules often involves multi-step processes where these pyrimidine derivatives serve as key starting materials or intermediates. researchgate.netgoogle.com
For example, the preparation of Macitentan, a drug used to treat pulmonary arterial hypertension, involves a synthetic route where a pyrimidine derivative is a key intermediate. google.com Similarly, the synthesis of highly active narcotic analgesics like remifentanil utilizes intermediates derived from piperidone, which can be related to the pyrimidinol scaffold. researchgate.net The synthesis of 4-chlorophenyl-2-pyridyl methanol, another important pharmaceutical intermediate, also highlights the utility of related chemical structures. google.com
The reactivity of the functional groups on the 5-(4-chlorophenyl)-4-pyrimidinol scaffold, such as the hydroxyl group and the chloro substituent, allows for further chemical modifications to build more complex molecules. These modifications can be tailored to achieve desired pharmacological properties in the final drug product.
Development as Chemical Probes for Biological Pathway Interrogation
Derivatives of 4-Pyrimidinol, 5-(4-chlorophenyl)- are being developed as chemical probes to investigate and understand complex biological pathways. These specialized molecules are designed to interact with specific biological targets, such as proteins or enzymes, allowing researchers to study their function in a cellular context.
A notable example is the use of pyrazolopyrimidine derivatives, like PP1, as inhibitors of Src family protein tyrosine kinases. sigmaaldrich.com These kinases are involved in numerous signaling pathways that control cell growth, differentiation, and survival. By using inhibitors like PP1, researchers can dissect the specific roles of these kinases in both normal and diseased states.
The development of such probes requires a deep understanding of structure-activity relationships. For instance, the design of selective inhibitors for mPGES-1, a key enzyme in the prostaglandin (B15479496) E2 biosynthesis pathway, relied on the pyrimidine scaffold to achieve potent and selective inhibition. nih.gov These probes are invaluable tools for validating new drug targets and for elucidating the mechanisms of disease.
Potential in Advanced Functional Materials (e.g., Fluorescent Betaines)
While the primary focus of research on 4-Pyrimidinol, 5-(4-chlorophenyl)- derivatives has been in the life sciences, there is emerging potential for their application in the field of advanced functional materials. The inherent electronic and photophysical properties of the pyrimidine core, coupled with the ability to introduce various functional groups, make these compounds interesting candidates for materials science.
One area of potential is the development of fluorescent materials. The pyrimidine ring system can be part of a larger conjugated system, which is often a prerequisite for fluorescence. While direct evidence for fluorescent betaines derived from 4-Pyrimidinol, 5-(4-chlorophenyl)- is not extensively documented in the provided context, the synthesis of novel fluorescence-labeled derivatives of other complex molecules suggests the feasibility of such an application.
Agrochemical Research: Mechanistic Studies on Fungicidal and Herbicidal Action
The pyrimidine scaffold is a well-established pharmacophore in the agrochemical industry, particularly in the development of fungicides and herbicides. nih.gov Derivatives of 4-Pyrimidinol, 5-(4-chlorophenyl)- have been investigated for their potential to control plant diseases and unwanted vegetation.
Research in this area focuses on understanding the mechanism of action of these compounds. For example, pyrimidine fungicides like dimethirimol (B1530832) are believed to act as non-competitive enzyme inhibitors, possibly by interfering with purine (B94841) biosynthesis. slideshare.net The fungicidal activity of these compounds can be influenced by the substituents on the pyrimidine ring. mdpi.com
In the realm of herbicides, pyrazolylpyrimidine derivatives have been designed and shown to exhibit herbicidal effects by inhibiting root growth or chlorophyll (B73375) production in weeds. nih.gov The structure-activity relationship studies in this field are crucial for developing more effective and selective agrochemicals. nih.govnih.gov
Analysis of Pyrimidinol Metabolites and Degradates in Environmental Studies (e.g., Fenarimol (B1672338), Fluoxastrobin)
The widespread use of pyrimidine-based agrochemicals necessitates a thorough understanding of their environmental fate. This includes studying the degradation of the parent compound and the formation of metabolites and degradates in soil and water.
Fenarimol , a fungicide with a pyrimidine core, has been the subject of environmental fate studies. fao.orgfao.org Research has shown that fenarimol can persist in soil, with its rate of dissipation being influenced by factors like soil moisture. fao.org One of its identified metabolites is α-(2-chlorophenyl)-α-(4-chlorophenyl)-1,2-dihydro-2-oxo-5-pyrimidinemethanol. fao.org Toxicokinetic studies in rats have also shed light on the metabolism of fenarimol. nih.govtandfonline.com
Fluoxastrobin (B61175) , another important strobilurin fungicide containing a pyrimidine moiety, also undergoes transformation in the environment. regulations.govepa.govnih.gov It is known to be toxic to some non-target aquatic organisms. morressier.com In aquatic environments, fluoxastrobin can degrade through photolysis, forming products such as HEC5725-oxazepine. epa.govmorressier.com The persistence of fluoxastrobin and its metabolites in soil and water systems is an area of active research to assess its potential environmental impact. regulations.govnih.gov
Interactive Data Table: Fungicidal Activity of Pyrimidine Derivatives
| Compound | Target Fungi | EC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound III-3 | Botrytis cinerea | <1.0 | mdpi.com |
| Pyrimethanil | Botrytis cinerea | >1.0 | mdpi.com |
| Cyprodinil | Botrytis cinerea | >1.0 | mdpi.com |
| Compound 5o | Phomopsis sp. | 10.5 | frontiersin.org |
| Pyrimethanil | Phomopsis sp. | 32.1 | frontiersin.org |
Interactive Data Table: Herbicidal Activity of Pyrazolylpyrimidine Derivatives
| Compound | Target Weed | Activity | IC50 (mg L-1) | Reference |
|---|---|---|---|---|
| N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine | Pennisetum alopecuroides | Root growth inhibition | 1.90 | nih.gov |
| 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine | Pennisetum alopecuroides | Chlorophyll level inhibition | 3.14 | nih.gov |
Future Research Directions and Unexplored Potential of 4 Pyrimidinol, 5 4 Chlorophenyl
Integration of Artificial Intelligence and Machine Learning in Pyrimidinol Design and SAR Prediction
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of novel pyrimidinol derivatives. nih.gov These computational tools can significantly accelerate the drug discovery process, which is traditionally marked by high costs and lengthy timelines. nih.gov By leveraging large datasets of chemical structures and their corresponding biological activities, AI and ML algorithms can identify complex patterns and predict the properties of new, unsynthesized compounds.
Future research will likely focus on developing sophisticated ML models to predict the structure-activity relationships (SAR) of 4-Pyrimidinol, 5-(4-chlorophenyl)- derivatives. researchgate.net For instance, machine learning algorithms, such as partial least squares regression and random forest models, have already been successfully employed to predict the inhibition efficiencies of pyrimidine (B1678525) derivatives for applications like corrosion inhibition. researchgate.net These models can identify key molecular descriptors—such as molecular mass, volume, and electronic properties—that govern the compound's activity. researchgate.net This predictive power allows for the in silico screening of vast virtual libraries of pyrimidinol analogs, prioritizing the synthesis of only the most promising candidates and thereby conserving resources. nih.govspringernature.com
Furthermore, generative AI models can be employed for the de novo design of pyrimidinol derivatives with desired properties. nih.gov These models, trained on the principles of chemical structure and biological activity, can propose novel molecular architectures that are likely to exhibit high potency and selectivity for a specific biological target. nih.gov The integration of AI and ML is not merely a tool for prediction but a transformative approach to hypothesis-driven design in the exploration of the chemical space around the 4-Pyrimidinol, 5-(4-chlorophenyl)- core.
Advanced Spectroscopic Techniques for Real-time Molecular Interaction Studies
A deeper understanding of the molecular interactions of 4-Pyrimidinol, 5-(4-chlorophenyl)- with its biological targets is crucial for rational drug design. While standard spectroscopic methods like NMR and IR are routinely used for structural elucidation, advanced techniques offer the potential for real-time analysis of these interactions. nih.govspectroscopyonline.com
Future investigations should leverage advanced spectroscopic methods such as Fourier transform infrared (FT-IR) and attenuated total reflection (ATR)-FT-IR spectroscopic imaging. spectroscopyonline.com These techniques can provide invaluable insights into the dynamic processes of drug-target binding and conformational changes at a molecular level. spectroscopyonline.com For instance, studying the interaction of pyrimidinol derivatives with proteins can reveal changes in the protein's secondary structure upon binding, as has been demonstrated in studies of other heterocyclic compounds with serum albumin. researchgate.net
Moreover, the combination of spectroscopic techniques with computational methods, such as Density Functional Theory (DFT), can provide a detailed picture of the electronic and vibrational properties of the molecule. nih.gov This synergy allows for the correlation of experimental spectroscopic data with theoretical models, leading to a more profound understanding of the compound's behavior and its interactions with its environment. nih.gov Such detailed mechanistic insights are invaluable for optimizing the affinity and specificity of pyrimidinol-based therapeutic agents.
Exploration of Multifunctional Derivatives with Synergistic Activities
The pyrimidine scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide array of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comnih.gov This inherent versatility opens up the exciting possibility of designing multifunctional derivatives of 4-Pyrimidinol, 5-(4-chlorophenyl)- that can address complex diseases through synergistic mechanisms.
Future research should focus on the strategic structural modification of the 4-Pyrimidinol, 5-(4-chlorophenyl)- core to incorporate different pharmacophores, leading to hybrid molecules with multiple biological activities. For example, by combining the pyrimidinol core with moieties known for their antioxidant properties, it may be possible to develop compounds that not only exhibit cytotoxic effects against cancer cells but also mitigate the oxidative stress that can contribute to tumorigenesis. nih.gov
The synthesis of such multifunctional derivatives will require innovative synthetic strategies to bring together different structural motifs. The evaluation of these compounds will necessitate a comprehensive panel of biological assays to assess their synergistic or additive effects. The ultimate goal is to develop single chemical entities that can modulate multiple pathological pathways, potentially leading to more effective and robust therapeutic outcomes.
Development of Novel Reaction Methodologies for Sustainable Synthesis
The chemical synthesis of pyrimidine derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, and future research on 4-Pyrimidinol, 5-(4-chlorophenyl)- should prioritize the development of sustainable and environmentally benign reaction methodologies. researchgate.netresearchgate.net
A promising avenue of research is the use of multicomponent reactions (MCRs). MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, which increases efficiency and reduces waste. researchgate.net The development of novel MCRs for the synthesis of 4-Pyrimidinol, 5-(4-chlorophenyl)- and its derivatives would represent a significant advance in the sustainable production of these compounds.
Furthermore, the exploration of alternative energy sources, such as microwave irradiation and ultrasound, can lead to shorter reaction times and higher yields. nih.gov The use of greener solvents, such as water or magnetized deionized water, and recyclable catalysts, like nanoparticles, are also key areas of investigation for minimizing the environmental impact of synthesis. researchgate.net By embracing these sustainable approaches, the chemical community can ensure that the production of valuable pyrimidinol derivatives is both economically and environmentally viable.
Investigation of Pyrimidinol Derivatives in Emerging Research Fields
The unique chemical properties of 4-Pyrimidinol, 5-(4-chlorophenyl)- and its derivatives make them attractive candidates for exploration in emerging interdisciplinary fields such as chemical biology and optogenetics.
In chemical biology, these compounds could be developed as chemical probes to study complex biological processes. For example, fluorescently labeled derivatives could be synthesized to visualize their localization and interactions within living cells, providing insights into their mechanism of action. Their ability to interact with specific biological targets could be harnessed to modulate cellular pathways and elucidate their roles in health and disease.
While direct applications in optogenetics are still speculative, the photoswitchable properties of some heterocyclic compounds open up intriguing possibilities. Future research could explore the design of pyrimidinol derivatives that can be activated or deactivated by light, allowing for precise spatial and temporal control over their biological activity. Such tools would be invaluable for studying dynamic cellular events and could pave the way for novel therapeutic strategies. The broad biological activity of pyrimidines suggests a rich field of potential applications waiting to be discovered. nih.govnih.govnih.gov
Q & A
Q. Methodological Answer :
- Isotopic Labeling : Use or to track reaction pathways (e.g., hydrolysis of esters to ketones) .
- DFT Calculations : Map transition states for cyclocondensation or oxidation steps.
- Kinetic Profiling : Monitor intermediates via time-resolved spectroscopy or quenching experiments .
Advanced Research: What strategies improve yield in multi-step syntheses of chlorophenyl-pyrimidine hybrids?
Q. Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines during sulfonation or carboxylation steps .
- Flow Chemistry : Enhance reproducibility in hazardous steps (e.g., halogenation).
- Byproduct Recycling : Convert waste (e.g., 4-chlorophenyl sulfones) into intermediates via oxidation .
Basic Research: How to assess environmental and safety risks during synthesis?
Q. Methodological Answer :
- Waste Segregation : Separate halogenated byproducts (e.g., 4-chlorophenyl sulfonyl compounds) for professional disposal .
- In Silico Toxicity Prediction : Use tools like ProTox-II to pre-screen intermediates.
- Protective Measures : Employ gloveboxes for toxic gas generation (e.g., HCN in nitrile reactions) .
Advanced Research: How can 5-(4-chlorophenyl)pyrimidines be tailored for material science applications?
Q. Methodological Answer :
- Thermal Stability : Assess via thermogravimetric analysis (TGA) for high-temperature applications.
- Electronic Properties : Measure conductivity and HOMO-LUMO gaps (via cyclic voltammetry or DFT) .
- Crystal Engineering : Co-crystallize with fluorinated aromatics to enhance packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


